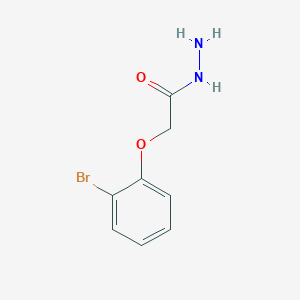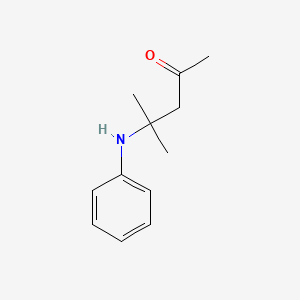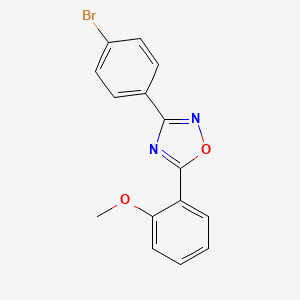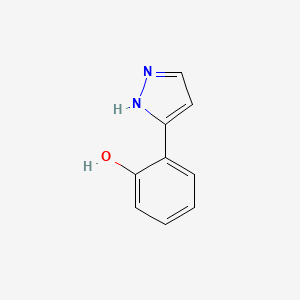
2-(1H-Pyrazol-3-yl)phenol
Overview
Description
2-(1H-Pyrazol-3-yl)phenol is an organic compound that features a phenol group attached to a pyrazole ring. This compound is notable for its utility as an organic building block in chemical synthesis studies . It is characterized by its molecular formula C9H8N2O and a molecular weight of 160.17 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Pyrazol-3-yl)phenol are phytopathogenic fungi , including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani . These fungi are responsible for various plant diseases, and the compound exhibits antifungal properties against them .
Mode of Action
It is known that the compound interacts with its targets, the phytopathogenic fungi, and inhibits their growth . The presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole enhances the antifungal activity of the compound .
Biochemical Pathways
It is known that the compound exhibits antifungal properties, suggesting that it likely interferes with the biochemical pathways essential for the growth and reproduction of fungi .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of phytopathogenic fungi . This antifungal activity is beneficial in controlling various plant diseases caused by these fungi.
Biochemical Analysis
Biochemical Properties
2-(1H-Pyrazol-3-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase pathways . This compound also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context . For example, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve hydrogen bonds and hydrophobic interactions, which facilitate the binding of the compound to its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and continuous induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound shows significant biological activity only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in the body . The compound also affects the activity of enzymes involved in oxidative stress responses, contributing to its antioxidant properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it may interact with transport proteins that facilitate its movement within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can localize to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1H-Pyrazol-3-yl)phenol can be synthesized through the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . This reaction typically yields good results and is performed under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ similar condensation reactions but are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum are often used, along with specific reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-Pyrazol-3-yl)phenol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 4-Chloro-2-(1H-pyrazol-3-yl)phenol
- 4-Bromo-3-phenol-1H-pyrazole
- 2-(1-phenol-1H-pyrazol-5-yl)phenol
Comparison: 2-(1H-Pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For instance, the presence of a phenol group at the 2-position of the pyrazole ring enhances its ability to form hydrogen bonds, making it a more effective inhibitor in certain biochemical assays compared to its analogs .
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTJPAUDNOBJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312615 | |
| Record name | 2-(1H-Pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34810-67-8 | |
| Record name | 2-(1H-Pyrazol-3-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34810-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(1H-Pyrazol-3-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1H-Pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-(1H-Pyrazol-3-yl)phenol can act as a bidentate ligand, coordinating to metal ions like Copper(II) through its nitrogen and oxygen atoms. [] This interaction forms complexes that have been studied for their potential applications in catalysis and as antibacterial agents. [, ] For example, research indicates that incorporating this compound into a diaza-18-crown-6 ligand enhances its binding affinity for Barium(II) ions, suggesting potential applications in selective metal ion sensing. []
A: this compound has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. [, ] While the provided research excerpts do not contain detailed spectroscopic data, its structure suggests the presence of characteristic peaks in NMR and IR spectra, corresponding to the aromatic rings, hydroxyl, and N-H groups.
A: Ruthenium(IV) complexes containing this compound as a ligand have demonstrated significant catalytic activity in the redox isomerization of allylic alcohols to carbonyl compounds in aqueous solutions. [] Notably, these complexes exhibit superior catalytic activity compared to their ruthenium(II) counterparts. [] Density Functional Theory (DFT) calculations suggest that water plays a crucial role in the bifunctional catalytic mechanism by facilitating the formation of aqua complexes and enabling hydrogen-transfer processes. []
A: Structure-activity relationship (SAR) studies on a series of this compound derivatives revealed that methylation at the N(1) position of the pyrazole ring is well-tolerated, while methylation at the N(2) position significantly reduces activity. [] Furthermore, incorporating a six-carbon chain linking the phenyl ether oxygen to a terminal tetrazole group resulted in potent LTB4 receptor antagonism. []
A: Although specific data on this compound is limited in the provided research, studies have investigated the antifungal activity of arylpyrazole derivatives against various phytopathogenic fungi. [, ] This suggests the potential for further exploration of this compound and its derivatives in the development of novel antifungal agents.
A: In the context of photocatalysis, research demonstrates that this compound can act as an efficient acceptor of photoexcited holes generated within a titanium-based metal-organic framework (MOF). [] This charge transfer process occurs on a picosecond timescale, suggesting the potential for utilizing this compound in conjunction with photocatalytic MOFs for driving oxidation reactions, potentially contributing to water splitting applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


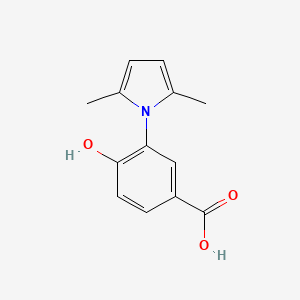
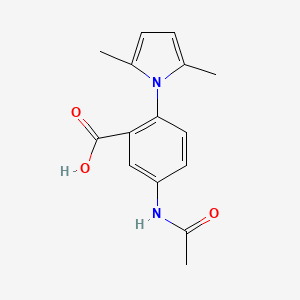
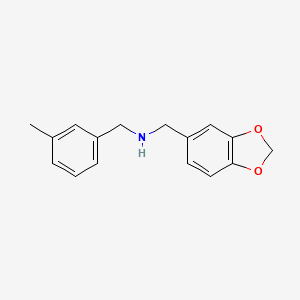
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
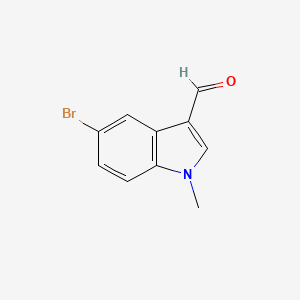
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

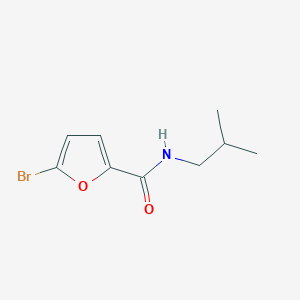
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)
